molecular formula C23H30N2O4 B4032692 4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No.: B4032692
M. Wt: 398.5 g/mol
InChI Key: CMDFVLOFHMQMOV-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.22055744 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related structure, showcases the therapeutic potential of benzamide derivatives in gastro-intestinal diagnostics, vomiting treatment, and gastro-intestinal disorders. Its applications span from facilitating diagnostic procedures to treating post-operative vomiting and radiation sickness. Metoclopramide's effects on gastro-intestinal motility and its role as a dopaminergic antagonist underline the diverse pharmacological impacts of benzamides, suggesting potential research angles for compounds like 4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in similar therapeutic areas (Pinder et al., 2012).

Synthetic Phenolic Antioxidants

The environmental and human health implications of synthetic phenolic antioxidants highlight the importance of understanding the effects and mechanisms of synthetic compounds on biological systems. Studies on compounds such as BHT and DBP reveal concerns over hepatic toxicity and endocrine disruption, indicating the significance of evaluating the safety profile of benzamide derivatives and related compounds (Liu & Mabury, 2020).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including those based on benzothiazole and stilbene derivatives, offer insights into the potential of benzamide derivatives in the context of neurodegenerative diseases. The development of imaging agents to measure amyloid in vivo in Alzheimer's patients showcases the intersection of chemical synthesis and diagnostic application, hinting at research opportunities for this compound in diagnostic or therapeutic modalities for neurological conditions (Nordberg, 2008).

Properties

IUPAC Name

4-butoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-4-6-8-22(26)25-20-14-11-18(16-21(20)28-3)24-23(27)17-9-12-19(13-10-17)29-15-7-5-2/h9-14,16H,4-8,15H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDFVLOFHMQMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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